H-gamma-Glu-Gly-Gly-OH

Übersicht

Beschreibung

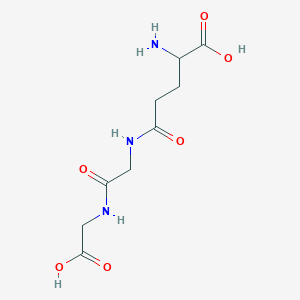

H-gamma-Glu-Gly-Gly-OH, also known as gamma-glutamyl-glycyl-glycine, is a tripeptide composed of glutamic acid, glycine, and glycine. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and industrial processes. Its structure allows it to participate in a variety of biochemical reactions, making it a valuable subject of study.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-gamma-Glu-Gly-Gly-OH typically involves the stepwise coupling of amino acids. One common method is the solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to a resin.

Deprotection: The protecting group is removed to expose the amino group.

Coupling: The next protected amino acid is activated and coupled to the free amino group of the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Solution-phase synthesis can be more suitable for large-scale production due to its scalability and cost-effectiveness. This method involves similar steps of coupling and deprotection but in a solution rather than on a solid support.

Analyse Chemischer Reaktionen

Types of Reactions

H-gamma-Glu-Gly-Gly-OH can undergo various chemical reactions, including:

Oxidation: This reaction can modify the peptide, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify specific functional groups within the peptide.

Substitution: Substitution reactions can introduce new functional groups or modify existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield modified peptides with altered side chains, while reduction could result in the removal of specific functional groups.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

H-gamma-Glu-Gly-Gly-OH serves as a crucial building block in peptide synthesis. Its structure allows researchers to create more complex peptides that can be utilized in drug development and therapeutic applications. The compound's ability to participate in various biochemical reactions makes it an essential model for studying peptide formation and stability.

Enzymatic Studies

This tripeptide is frequently used as a substrate in enzymatic studies, particularly those involving gamma-glutamyl transferase (GGT). GGT plays a vital role in various physiological processes, including the metabolism of glutathione and the transfer of gamma-glutamyl groups between peptides. Research has shown that this compound can help elucidate the mechanisms of enzyme activity and substrate specificity, providing insights into metabolic pathways .

Therapeutic Applications

There is ongoing research into the potential therapeutic applications of this compound. Its structural properties suggest that it may be beneficial in drug delivery systems, where peptides can enhance the bioavailability and efficacy of pharmaceutical compounds. Studies indicate that this tripeptide may also exhibit antioxidant properties, which could be leveraged in developing treatments for oxidative stress-related diseases .

Biotechnology and Biopharmaceuticals

In biotechnology, this compound is utilized for producing biopharmaceuticals. Its incorporation into formulations can enhance the stability and efficacy of protein-based drugs, making it a valuable component in vaccine development and therapeutic protein production. The compound's ability to improve solubility and reduce aggregation of proteins is particularly advantageous in formulating biologics .

Neuroscience Research

Recent studies have suggested that this compound might play a role in neurotransmission. It has been observed that similar compounds can act as neurotransmitters, influencing neuronal signaling pathways. This opens avenues for research into its effects on cognitive functions and potential applications in treating neurological disorders .

Cosmetic Industry

The cosmetic industry has begun to explore the benefits of this compound for skin care products. Its moisturizing properties may improve skin hydration and texture, making it an attractive ingredient for formulations aimed at enhancing skin health .

Food Industry

In the food industry, this tripeptide can function as a flavor enhancer and preservative. Its ability to interact with various food components may contribute to improved taste profiles and extended shelf life of food products .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Building block for complex peptide formation |

| Enzymatic Studies | Substrate for gamma-glutamyl transferase studies |

| Therapeutic Applications | Potential use in drug delivery systems and antioxidant therapies |

| Biotechnology | Enhances stability and efficacy of biopharmaceuticals |

| Neuroscience Research | Possible role as a neurotransmitter influencing neuronal signaling |

| Cosmetic Industry | Improves skin hydration and texture |

| Food Industry | Acts as a flavor enhancer and preservative |

Case Studies

- Enzymatic Activity : A study investigating the activity of gamma-glutamyl transferase highlighted how this compound serves as an effective substrate for understanding enzyme kinetics and substrate specificity .

- Neurotransmission Effects : Research on related compounds demonstrated excitatory effects on neurons, suggesting potential applications for this compound in neuromodulation .

- Biopharmaceutical Formulations : Investigations into peptide-based drugs have shown that incorporating this compound can enhance the pharmacokinetic profiles of therapeutic agents .

Wirkmechanismus

The mechanism by which H-gamma-Glu-Gly-Gly-OH exerts its effects involves its interaction with specific enzymes and receptors. For instance, it can act as a substrate for gamma-glutamyl transferase, facilitating the transfer of the gamma-glutamyl group to other molecules. This interaction is crucial in various metabolic pathways, including those related to glutathione metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Gamma-glutamyl-cysteine: Another tripeptide involved in glutathione synthesis.

Gamma-glutamyl-glutamate: A dipeptide with similar biochemical properties.

Gamma-glutamyl-aminobutyric acid: A compound with potential neuroactive properties.

Uniqueness

H-gamma-Glu-Gly-Gly-OH is unique due to its specific sequence and the presence of two glycine residues, which can influence its biochemical interactions and stability. This uniqueness makes it a valuable tool in research and potential therapeutic applications.

Biologische Aktivität

H-gamma-Glu-Gly-Gly-OH, a peptide derivative composed of gamma-glutamic acid and glycine, has garnered attention in biochemical research due to its significant biological activities. This article delves into the compound's biochemical properties, cellular effects, and potential applications in medicine and industry, supported by relevant data tables and case studies.

This compound is primarily involved in the metabolism of glutathione (GSH), a critical antioxidant in cellular defense mechanisms. It acts as a substrate for various enzymes, particularly gamma-glutamyl transferase (GGT), facilitating the transfer of gamma-glutamyl groups to other amino acids or peptides. This interaction is vital for the detoxification processes in mammals and plays a role in maintaining cellular homeostasis.

Key Enzymatic Interactions

- Gamma-Glutamyl Transferase (GGT) : this compound serves as a substrate for GGT, which catalyzes the hydrolysis of gamma-glutamyl bonds. The enzyme exhibits varying substrate specificity, as detailed in Table 1.

| Substrate | Relative Activity (%) |

|---|---|

| γ-GpNA | 100 |

| GSH | 152.3 |

| GSSG | 229.3 |

| γ-L-Glu-L-Tyr | 123.1 |

| γ-L-Glu-L-His | 147.9 |

Table 1: Substrate specificity of H. pylori GGT for gamma-glutamyl donors

Cellular Effects

Research indicates that this compound can elicit excitatory effects on neurons through its partial activation of N-methyl-D-aspartate (NMDA) receptors. This mechanism suggests potential implications for neurophysiological processes and therapeutic avenues in neurodegenerative diseases.

NMDA Receptor Interaction

- Activation : The compound shows preferential efficacy towards NMDA receptors containing the GluN2B subunit, which are implicated in synaptic plasticity and memory functions.

- Excitatory Effects : Its excitatory action may contribute to neuroprotective strategies against conditions such as Alzheimer's disease by enhancing synaptic transmission.

Metabolic Pathways

The metabolism of this compound is closely linked to glutathione metabolism. It can be formed as a by-product during GSH breakdown via gamma-glutamyl transferase activity, which is crucial for cellular antioxidant capacity.

Case Studies

Several studies have highlighted the relevance of this compound in clinical and biochemical contexts:

- Neuroprotective Effects : A study demonstrated that administration of this compound improved cognitive functions in animal models of Alzheimer's disease by enhancing NMDA receptor activity and promoting synaptic plasticity.

- Detoxification Role : Another research highlighted its role in detoxifying xenobiotics through its involvement in glutathione metabolism, suggesting its potential use in therapeutic formulations aimed at enhancing liver function.

Applications in Research and Industry

This compound has diverse applications across various fields:

- Biochemistry : Used as a model compound for peptide synthesis studies.

- Medicine : Investigated for potential therapeutic applications, including drug delivery systems and neuroprotective agents.

- Industry : Employed in the production of peptide-based materials and biochemical assays.

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-[[2-(carboxymethylamino)-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O6/c10-5(9(17)18)1-2-6(13)11-3-7(14)12-4-8(15)16/h5H,1-4,10H2,(H,11,13)(H,12,14)(H,15,16)(H,17,18)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAZIEYJAWTKLB-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NCC(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)NCC(=O)NCC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317485 | |

| Record name | γ-Glu-Gly-Gly | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13640-39-6 | |

| Record name | γ-Glu-Gly-Gly | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13640-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | γ-Glu-Gly-Gly | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the fragmentation pattern of H-gamma-Glu-Gly-Gly-OH differ from its alpha-linked counterpart, H-Glu-Gly-Gly-OH?

A1: The study by [] highlights distinct fragmentation pathways for these two isomers. Under low-energy collision conditions (metastable ion fragmentation), this compound predominantly loses ammonia (NH3) []. Furthermore, it tends to lose the entire C-terminal dipeptide moiety (H-Gly-Gly-OH) resulting in a fragment ion with m/z 130 []. Conversely, H-Glu-Gly-Gly-OH, the alpha-linked isomer, favors water (H2O) loss and generates the glutamic acid immonium ion (m/z 102) via the combined loss of H-Gly-Gly-OH and CO []. These distinct fragmentation patterns can be valuable for differentiating between alpha and gamma-linked glutamic acid residues within peptides.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.